molecular formula C21H22ClN5O4S B2993697 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893923-31-4

2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2993697
CAS No.: 893923-31-4
M. Wt: 475.95
InChI Key: DYJKJOBKBHUJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4S and its molecular weight is 475.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely to be tyrosine kinases , specifically the Src family tyrosine kinases . These enzymes play a crucial role in cellular signaling, controlling cell growth, differentiation, and survival .

Mode of Action

The compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of the tyrosine kinase, preventing the transfer of a phosphate group from ATP to a protein substrate. This inhibits the kinase’s activity, leading to a decrease in downstream signaling .

Biochemical Pathways

The inhibition of Src family tyrosine kinases affects multiple biochemical pathways. These include the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways , which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, the compound can potentially exert anti-proliferative effects.

Pharmacokinetics

, suggesting it may have good bioavailability. It is recommended to store the compound at -20°C to maintain stability .

Result of Action

The compound’s action results in the inhibition of tyrosine kinase activity, leading to a decrease in downstream signaling. This can cause cell cycle arrest, apoptosis, and reduced cell proliferation . For example, similar compounds have been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at -20°C

Properties

IUPAC Name

2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-3-6-13(22)9-12)32-11-15(28)23-10-14-7-4-8-31-14/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJKJOBKBHUJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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